TRPV1 Antagonism Potency: 9-Fold Superiority Over Prototypical Antagonist Capsazepine
6-Phenylnicotinamide inhibits human TRPV1 with an IC50 of 63 nM, as determined by FLIPR-based calcium influx assay under acid-induced activation conditions (pH 5.3) [1]. In contrast, capsazepine, the classical TRPV1 antagonist widely used as a reference tool compound, exhibits an IC50 of 562 nM under comparable assay conditions . This represents an approximately 9-fold improvement in potency, establishing 6-phenylnicotinamide as a significantly more effective starting point for TRPV1-targeted drug discovery programs.
| Evidence Dimension | In vitro TRPV1 antagonism potency |
|---|---|
| Target Compound Data | IC50 = 63 nM |
| Comparator Or Baseline | Capsazepine IC50 = 562 nM |
| Quantified Difference | ~9-fold more potent |
| Conditions | FLIPR assay measuring inhibition of acid-induced (pH 5.3) calcium influx in HEK293 cells expressing human TRPV1 |
Why This Matters
Higher potency enables lower dosing in in vivo studies and reduces off-target liabilities associated with high compound concentrations.
- [1] BindingDB entry 50027247: IC50 = 63 nM for 6-phenylnicotinamide against human TRPV1 (extracted from Westaway et al., Bioorg. Med. Chem. Lett., 2008). View Source
